 
            | REACTION_CXSMILES | [CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=2)[CH2:5][CH2:4]1)[CH3:2].Cl[C:17]1[N:22]=[CH:21][N:20]=[C:19]([NH:23][CH3:24])[CH:18]=1.Cl>O1CCOCC1>[CH2:1]([N:3]1[CH2:4][CH2:5][N:6]([C:9]2[CH:15]=[CH:14][C:12]([NH:13][C:17]3[CH:18]=[C:19]([NH:23][CH3:24])[N:20]=[CH:21][N:22]=3)=[CH:11][CH:10]=2)[CH2:7][CH2:8]1)[CH3:2] | 
| Name | |
| Quantity | 
                                                                                    1 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)N1CCN(CC1)C1=CC=C(N)C=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.81 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC1=CC(=NC=N1)NC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    15 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCOCC1                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                150 °C                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                The reaction mixture is concentrated                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                diluted with DCM                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The aqueous layer is separated                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                extracted with DCM                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The organic phase is washed with brine                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                dried (sodium sulfate)                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Purification of the residue by silica gel column chromatography (DCM/MeOH, 93:7)                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C)N1CCN(CC1)C1=CC=C(C=C1)NC1=NC=NC(=C1)NC                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |